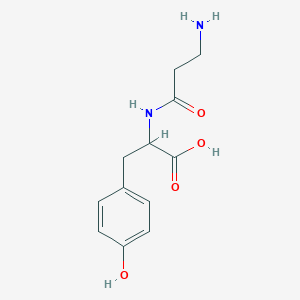
2-(3-Aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid is a compound with significant interest in various scientific fields It is characterized by its unique structure, which includes an amino group, a hydroxyphenyl group, and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Aminopropanoyl Intermediate: This step involves the reaction of a suitable amine with a propanoic acid derivative under controlled conditions to form the aminopropanoyl intermediate.
Coupling with Hydroxyphenyl Group: The intermediate is then coupled with a hydroxyphenyl compound using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
2-(3-Aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxy groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, EDCI, triethylamine.
Major Products Formed
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(3-Aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(3-Aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, oxidative stress, and cell signaling.
相似化合物的比较
Similar Compounds
2-(3-Aminopropanoylamino)-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a hydroxy group.
2-(3-Aminopropanoylamino)-3-(4-chlorophenyl)propanoic acid: Similar structure but with a chloro group instead of a hydroxy group.
Uniqueness
2-(3-Aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
属性
分子式 |
C12H16N2O4 |
|---|---|
分子量 |
252.27 g/mol |
IUPAC 名称 |
2-(3-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-6-5-11(16)14-10(12(17)18)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,16)(H,17,18) |
InChI 键 |
WGWJYTHWZADNIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


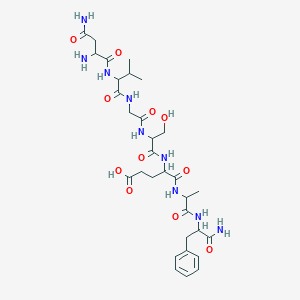
![2,3,4-Triazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12325015.png)
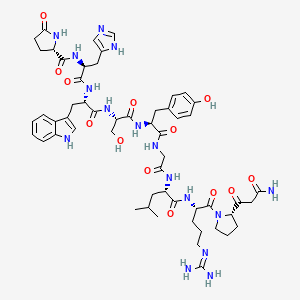
![6-[6-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12325042.png)
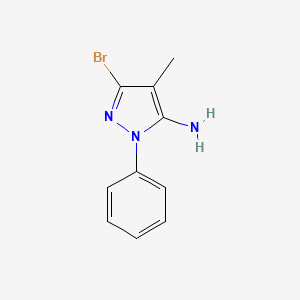
![5-[(Phenylamino)methylene]-3-(2-allyl)-2-thioxo-4-thiazolidinone](/img/structure/B12325050.png)
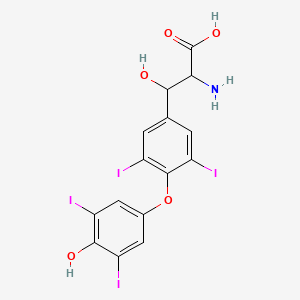
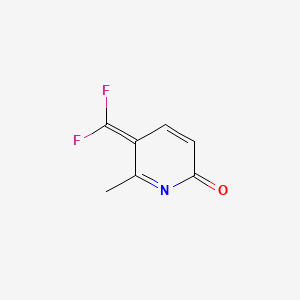
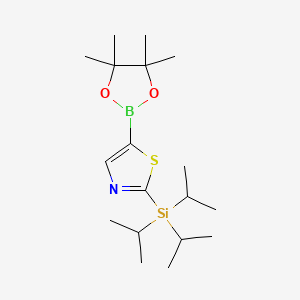
![Acetonitrile;dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol](/img/structure/B12325058.png)

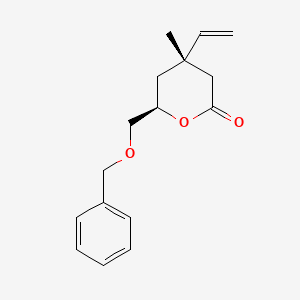
![11-Methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one](/img/structure/B12325074.png)
![3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B12325075.png)
